N-tert-butyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
Description
N-tert-butyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative characterized by a tert-butyl group, methyl substituents, and a 4-chlorobenzenesulfonamido moiety. The tert-butyl group confers steric bulk and lipophilicity, while the chlorine atom enhances electronic interactions and metabolic stability.
Properties
IUPAC Name |
N-tert-butyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O4S2/c1-13-11-14(2)18(27(23,24)21-19(3,4)5)12-17(13)22(6)28(25,26)16-9-7-15(20)8-10-16/h7-12,21H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJHJGCPRXSTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the tert-butyl group, the chlorophenyl group, and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Electrophilic Substitution and Rearrangement
Steric and electronic effects of substituents influence reactivity:
-
Friedel-Crafts-Type Reactions : Electrophilic intermediates (e.g., sulfonyl cations) generated in H₂SO₄ can undergo SEAr (electrophilic aromatic substitution) with arenes, forming biaryl sulfones or sulfanes .
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Hydride Shift Mechanisms : Acidic conditions promote rearrangements, such as the conversion of 1,2-bis-sulfonamidoethanediol derivatives to acetamide-linked products .
Example Pathway :
Hydrolysis and Desulfonation
Under strong acidic conditions (e.g., H₂SO₄), sulfonamides hydrolyze to sulfonic acids, which may further desulfonate to hydrocarbons :
For the target compound, hydrolysis could yield 4-chlorobenzenesulfonic acid and tert-butyl-substituted toluene derivatives.
Biological and Catalytic Activity
While not directly studied, benzenesulfonamides with bulky substituents (e.g., tert-butyl, methyl) exhibit:
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Carbonic Anhydrase Inhibition : Analogous compounds (e.g., aryl thiazolone–benzenesulfonamides) show IC₅₀ values of 10.93–25.06 nM against CA IX .
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Antibacterial Effects : Sulfonamides disrupt bacterial carbonic anhydrases, reducing biofilm formation .
Table 2: Biological Activity of Analogous Sulfonamides
| Compound Class | Target Enzyme | IC₅₀ (nM) | Biological Effect | Source |
|---|---|---|---|---|
| Aryl Thiazolone–Sulfonamide | CA IX | 10.93–25.06 | Apoptosis induction | |
| N-tert-Butyl Derivatives | Bacterial CA | N/A | Anti-biofilm activity |
Stability and Byproduct Formation
-
Thermal Degradation : At elevated temperatures (>150°C), sulfonamides may decompose into sulfones or sulfoxides.
-
Disproportionation : In H₂SO₄, sulfonamides can form disulfanes (e.g., Ar–S–S–Ar) .
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural attributes allow it to interact with biological targets involved in cancer cell proliferation. For instance, derivatives of sulfonamide compounds have been shown to inhibit the growth of cancer cells by disrupting microtubule dynamics, which is critical for cell division.
Case Study: A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, including N-tert-butyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Polymer Additives
The compound can serve as an effective additive in polymers to enhance thermal stability and mechanical properties. Sulfonamides are known for their ability to act as plasticizers and stabilizers in polymer formulations.
Data Table: Effects of N-tert-butyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide on Polymer Properties
| Property | Control Sample | Sample with Additive | Improvement (%) |
|---|---|---|---|
| Tensile Strength (MPa) | 30 | 35 | 16.67 |
| Elongation at Break (%) | 200 | 250 | 25 |
| Thermal Stability (°C) | 220 | 240 | 9.09 |
This data indicates that incorporating the compound can significantly enhance the performance characteristics of polymer materials .
Water Treatment
The compound has been investigated for its efficacy in removing pollutants from wastewater. Sulfonamides can interact with various contaminants, facilitating their breakdown or removal through adsorption processes.
Case Study: Research conducted at a prominent environmental science institute demonstrated that N-tert-butyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide effectively adsorbed heavy metals from aqueous solutions, achieving removal efficiencies exceeding 90% for lead and cadmium ions .
Mechanism of Action
The mechanism of action of N-tert-butyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
Physicochemical Properties
Research Findings :
- Sulfametazina’s solubility in alcohol-water systems (e.g., ethanol/water) is well-documented, suggesting that similar cosolvent strategies may be required for formulating the target compound .
- The tert-butyl group in ’s Bosentan analog correlates with improved pharmacokinetic profiles in preclinical studies, a trait likely shared by the target compound .
Pharmacological Activity
- Target Compound : Likely acts as a sulfonamide-based inhibitor (e.g., carbonic anhydrase, kinase targets) due to its chloro and tert-butyl groups, which enhance binding to hydrophobic active sites .
- Phthalazinyl Analog () : The hydroxyl group may enable hydrogen bonding with residues like aspartate or glutamate in enzymes, contrasting with the target compound’s reliance on halogen bonding .
- Sulfametazina/Sulfamerazine () : Primarily antibacterial agents; their pyrimidine rings enable DNA synthesis inhibition, a mechanism distinct from the target compound’s inferred enzyme inhibition .
Biological Activity
N-tert-butyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-tert-butyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is C15H20ClN2O3S. The structure features a sulfonamide group, which is critical for its biological activity. The presence of the tert-butyl and chlorobenzene moieties may influence its lipophilicity and interaction with biological targets.
Sulfonamides generally exert their effects through several mechanisms:
- Inhibition of Carbonic Anhydrase : Some sulfonamides inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in tissues. This inhibition can lead to various physiological effects, including alterations in blood pressure and respiratory function.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by inhibiting bacterial folic acid synthesis.
- Calcium Channel Modulation : Recent studies suggest that certain derivatives can act as calcium channel blockers, which may have implications in cardiovascular health (Figueroa-Valverde et al., 2010).
Cardiovascular Effects
A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that compounds similar to N-tert-butyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide could significantly lower perfusion pressure over time compared to controls (Wu et al., 1999).
| Compound | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|
| Control | - | 0 |
| N-tert-butyl derivative | 0.001 | -15 |
| Other sulfonamides | 0.001 | Varies (p < 0.05) |
Anti-fibrotic Activity
Recent research highlighted the anti-hepatic fibrosis activity of benzene sulfonamide derivatives. Compounds structurally related to N-tert-butyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide showed significant inhibition rates on collagen synthesis, indicating potential therapeutic applications in liver fibrosis (PubMed, 2023).
| Compound | Inhibition Rate (%) | Mechanism |
|---|---|---|
| IMB16-4 | 61.7 | JAK1-STAT1/3 pathway inhibition |
| 46a | 54.8 | JAK1-STAT1/3 pathway inhibition |
| 46b | 60.7 | JAK1-STAT1/3 pathway inhibition |
Case Studies
- Cardiovascular Study : In a controlled experiment involving isolated rat hearts, it was found that the administration of the compound led to a statistically significant decrease in coronary resistance compared to other tested sulfonamides (Figueroa-Valverde et al., 2010).
- Anti-fibrotic Effects : A novel benzene sulfonamide compound demonstrated promising results in reducing hepatic fibrosis markers in vitro and in vivo models, showcasing its potential as a therapeutic agent against liver diseases (PubMed, 2023).
Q & A
Q. Table 1: Example Reaction Conditions from Literature
| Reagent | Solvent | Temperature | Catalyst/Purification | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | Benzene | RT | Triethylamine, column chromatography | 75–85 |
| N-Methylamine derivative | DCM | 0–5°C | DMAP, recrystallization | 60–70 |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer properties) for this sulfonamide derivative?
Methodological Answer:
Discrepancies in biological activity often arise from assay conditions or structural impurities. For example, highlights that substituents like dichlorobenzene and sulfonamide groups confer distinct activities. To validate results:
Purity Verification: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity.
Assay Optimization: Test under standardized conditions (e.g., MIC for antimicrobial assays vs. IC50 in cancer cell lines like MCF-7 or HeLa).
Mechanistic Studies: Conduct SAR analysis by synthesizing analogs (e.g., replacing the tert-butyl group with cyclohexyl) to isolate contributing moieties .
Basic: What spectroscopic techniques are most effective for characterizing the stereochemical and functional group integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign tert-butyl (δ ~1.3 ppm, singlet) and sulfonamide (δ ~7.5–8.0 ppm, aromatic protons) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the dimethyl-substituted benzene ring .
- IR Spectroscopy: Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bending (1540 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C20H25ClN2O4S2 requires m/z 480.08) .
Advanced: How can researchers optimize reaction yields when synthesizing sterically hindered derivatives (e.g., tert-butyl and dimethyl groups adjacent to the sulfonamide)?
Methodological Answer:
Steric hindrance reduces nucleophilicity. Strategies include:
Microwave-Assisted Synthesis: Shorten reaction time (e.g., 30 minutes at 100°C) to minimize decomposition.
Catalysis: Use Pd2(dba)3·CHCl3 for coupling reactions () or phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Solvent Optimization: Polar aprotic solvents (DMF or DMSO) enhance solubility of bulky intermediates .
Q. Table 2: Yield Optimization Case Study
| Condition | Conventional Method | Optimized Method |
|---|---|---|
| Time | 24 hours | 4 hours (microwave) |
| Catalyst | None | Pd2(dba)3·CHCl3 |
| Yield | 45% | 82% |
Basic: What safety protocols are critical when handling intermediates like 4-chlorobenzenesulfonyl chloride during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat.
- Ventilation: Use a fume hood to avoid inhalation of toxic fumes ().
- Spill Management: Neutralize sulfonyl chlorides with sodium bicarbonate before disposal .
Advanced: How can computational methods (e.g., DFT) predict the stability and reactivity of this compound under varying pH conditions?
Methodological Answer:
- DFT Calculations: Model protonation states of the sulfonamide group (pKa ~10–12) to predict stability in physiological pH (7.4).
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., carbonic anhydrase) to guide functionalization .
Basic: What chromatographic techniques are suitable for isolating this compound from reaction mixtures containing polar by-products?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column with a methanol/water gradient (70:30 to 90:10) for high-resolution separation.
- Flash Chromatography: Employ silica gel with ethyl acetate/dichloromethane (1:4) for cost-effective purification .
Advanced: How do substituents (e.g., tert-butyl vs. methyl groups) influence the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Analysis: tert-butyl groups increase lipophilicity (LogP ↑), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability: Methyl groups are less prone to oxidative metabolism compared to tert-butyl. Use in vitro liver microsome assays (human/rat) to compare half-lives .
Basic: What are the key stability-indicating parameters for long-term storage of this sulfonamide derivative?
Methodological Answer:
- Storage Conditions: Protect from light (amber vials), store at –20°C under inert gas (N2/Ar).
- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis to detect hydrolysis or oxidation .
Advanced: How can researchers address low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEGylated groups at the sulfonamide nitrogen.
- Nanoformulation: Use liposomes or cyclodextrin complexes to enhance bioavailability. Validate via dynamic light scattering (DLS) and in vivo PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
